7-ETHYL-10-HYDROXYCAMPTOTHECIN,98per cent

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

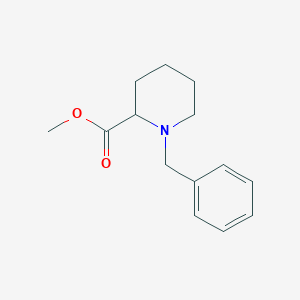

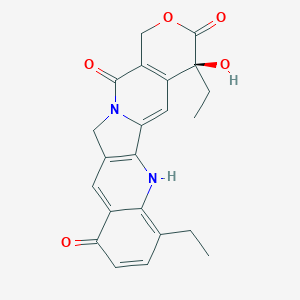

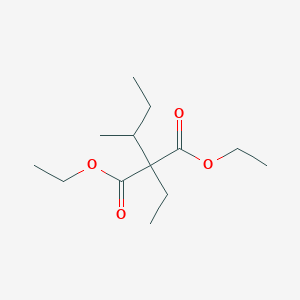

7-Ethyl-10-hydroxycamptothecin (SN38) is a liposomal formulation of the active metabolite of Irinotecan, a chemotherapeutic pro-drug approved for the treatment of advanced colorectal cancer . It has an anticancer efficacy 100–1000 folds more than irinotecan in vitro .

Molecular Structure Analysis

The molecular structure of 7-Ethyl-10-hydroxycamptothecin has been studied using techniques such as single-crystal X-ray diffraction . The crystal structures of the 3 pseudopolymorphs were characterized for the first time .Chemical Reactions Analysis

The chemical reactions involving 7-Ethyl-10-hydroxycamptothecin have been studied . For instance, SN38-glucose conjugates (Glu-SN38) that can target cancer cells due to their selective uptake via glucose transporters have been reported .科学的研究の応用

Anti-Colorectal Cancer Agent

SN38 has been found to be a highly potent and selective anti-colorectal cancer agent . It has an anticancer efficacy 100–1000 folds more than irinotecan in vitro . Researchers have discovered SN38-glucose conjugates (Glu-SN38) that can target cancer cells due to their selective uptake via glucose transporters, which are overexpressed in most cancers . One of the conjugates named 5b showed high potency and selectivity against human colorectal cancer cell line HCT116 .

Solubility Improvement

The clinical application of SN38 has been limited due to the very narrow therapeutic window and poor water solubility . However, researchers have found two kinds of SN38−ligand complexes that solubilize SN38 through molecular docking and molecular dynamics simulation methods . This process not only provided valuable information on improving the solubility of SN38, but also helped to discover effective potential complexes that solubilize SN38 quickly and scientifically .

Inhibition of Enterovirus 71 (EV71) Infection

SN38 has been used to inhibit enterovirus 71 (EV71) infection . EV71 is one of the major causative agents for hand, foot and mouth disease (HFMD), and can also cause severe neurological diseases in children.

Chemosensitivity Screening of Pancreatic Adenocarcinoma Cells

SN38 has been used to screen the chemosensitivity of pancreatic adenocarcinoma cells . This helps in identifying the most effective chemotherapy drugs for treating pancreatic adenocarcinoma.

Reversal of Multidrug Resistance (MDR)

SN38 has been used as a chemical to study its ability to reverse multidrug resistance (MDR), due to ATP binding cassette (ABC) transporters . MDR is a significant hurdle in the successful treatment of many forms of cancer.

Treatment of Various Tumors

SN38 is a relatively stable anticancer drug, which has good resistance to pancreatic cancer, lung cancer, colon cancer, and other tumors . However, its clinical application has been limited due to its poor solubility .

Safety And Hazards

将来の方向性

The future directions of research on 7-Ethyl-10-hydroxycamptothecin include the development of SN38-glucose conjugates (Glu-SN38) that can target cancer cells due to their selective uptake via glucose transporters . These conjugates have shown high potency and selectivity against human colorectal cancer cell line HCT116 .

特性

IUPAC Name |

(19S)-5,19-diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-3-11-5-6-17(25)13-7-12-9-24-16(19(12)23-18(11)13)8-15-14(20(24)26)10-29-21(27)22(15,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUQFLSWWSXTSZ-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-Ethyl-9-hydroxycamptothecin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B54278.png)

![C-Undecylcalix[4]resorcinarene](/img/structure/B54279.png)

![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B54288.png)

![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)